Caspofungin Impurity A

Vue d'ensemble

Description

Caspofungin Impurity A is a byproduct associated with the synthesis of Caspofungin, an antifungal agent belonging to the echinocandin class. Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring cyclic lipopeptide isolated from the fungus Glarea lozoyensis . This compound is one of the impurities formed during the synthesis and purification processes of Caspofungin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Caspofungin Impurity A involves multiple steps, starting from the fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by a series of chemical modifications to produce Caspofungin. During these processes, impurities such as this compound are formed.

Industrial Production Methods: In an industrial setting, the production of Caspofungin involves large-scale fermentation and subsequent chemical synthesis. The impurities, including this compound, are typically separated and purified using advanced chromatographic methods. The process involves preparing a solution of the crude impurity, filtering it, and then separating and purifying it through a chromatographic column. The purified product is then collected and freeze-dried to obtain a solid powder with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Caspofungin Impurity A, like Caspofungin, undergoes various chemical reactions, including hydrolysis, N-acetylation, and chemical degradation . These reactions are crucial for understanding the stability and behavior of the compound under different conditions.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and organic solvents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound include various degradation products and metabolites. These products are typically analyzed using chromatographic and spectroscopic techniques to ensure the purity and quality of the final compound .

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Development

Caspofungin Impurity A serves as a reference standard in high-performance liquid chromatography (HPLC) analyses to quantify impurities in caspofungin formulations. This application is vital for ensuring that pharmaceutical products meet safety standards and regulatory requirements. The ability to isolate and identify impurities allows manufacturers to develop formulations with reduced impurity levels, enhancing patient safety .

Stability Studies

Research has demonstrated that controlling the levels of this compound can significantly improve the stability of caspofungin formulations. Stability studies indicate that formulations with lower impurity content exhibit longer shelf lives and reduced degradation rates. For instance, a study highlighted a method to prepare caspofungin compositions with less than 0.25% impurity content, which is critical for maintaining drug efficacy over time .

Therapeutic Efficacy Assessment

This compound has been implicated in studies assessing the therapeutic efficacy of caspofungin against various fungal pathogens. Research indicates that mutations in fungal strains during caspofungin treatment can lead to reduced susceptibility to the drug. Understanding the role of impurities like this compound in these dynamics can inform strategies for overcoming resistance .

Case Study 1: HPLC Analysis for Purity Assessment

A study conducted on caspofungin formulations utilized HPLC to analyze impurity levels, including this compound. The findings revealed that formulations containing high levels of this impurity correlated with reduced therapeutic efficacy against Candida species. By establishing a benchmark for acceptable impurity levels, this research underscores the importance of rigorous quality control measures in pharmaceutical manufacturing .

Case Study 2: Impact on Fungal Resistance

In another investigation, researchers explored how Candida glabrata developed resistance during caspofungin treatment. The study identified mutations associated with reduced susceptibility to caspofungin, emphasizing the need for ongoing monitoring of impurities like this compound that may influence treatment outcomes . This highlights the relevance of understanding impurity profiles in clinical settings.

Mécanisme D'action

Caspofungin Impurity A can be compared with other impurities formed during the synthesis of echinocandin antifungal agents. Similar compounds include Caspofungin Impurity D, Caspofungin Impurity E, and Caspofungin Impurity G . These impurities share structural similarities with Caspofungin and are formed through similar synthetic routes and reaction conditions.

Uniqueness: What sets this compound apart from other impurities is its specific formation pathway and the conditions under which it is produced. Each impurity has unique chemical properties and stability profiles, which can impact the overall quality and efficacy of the final pharmaceutical product .

Comparaison Avec Des Composés Similaires

- Caspofungin Impurity D

- Caspofungin Impurity E

- Caspofungin Impurity G

By understanding the properties and behavior of these impurities, researchers can develop more efficient purification methods and improve the overall quality of Caspofungin and other echinocandin antifungal agents.

Activité Biologique

Caspofungin, a member of the echinocandin class of antifungal agents, is primarily known for its efficacy against various fungal infections. However, Caspofungin Impurity A , a byproduct of its synthesis, has garnered attention for its biological activities. This article explores the biological activity of this compound, focusing on its antifungal and antibacterial properties, mechanisms of action, and relevant research findings.

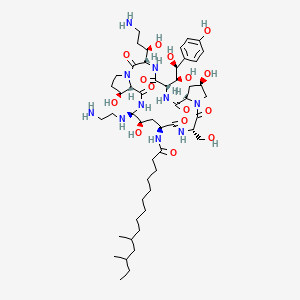

This compound is characterized by its unique chemical structure, which includes elements such as amino acids and hydroxy groups. Its chemical formula is noted as:

- Structure : 1-((4R,5S)-5-(2-aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.

Antifungal Activity

Caspofungin itself exhibits potent antifungal activity by inhibiting the synthesis of , a critical component of fungal cell walls. Studies have shown that this compound retains some of these antifungal properties:

- In vitro studies indicate that this compound has significant activity against various Candida species, including fluconazole-resistant strains. The minimum inhibitory concentration (MIC) for these isolates is reported to be around 0.5 to 1 μg/ml .

Comparative Activity Table

| Fungal Species | Caspofungin MIC (μg/ml) | This compound MIC (μg/ml) |

|---|---|---|

| Candida albicans | 0.5 - 1 | 0.5 - 1 |

| Aspergillus spp. | 0.25 - 1 | Not specified |

| Pneumocystis jirovecii | Effective in vivo | Not specified |

Antibacterial Activity

Interestingly, this compound has also demonstrated antibacterial properties. Research indicates that it can inhibit the growth of certain bacteria, suggesting a broader range of biological activity than initially recognized .

The mechanism by which this compound exerts its antifungal effects parallels that of Caspofungin itself:

Propriétés

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINOBWNPZWJLMW-KYODTCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H86N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to study and characterize impurities like "Caspofungin Impurity A"?

A: Even in small amounts, impurities in pharmaceutical products like Caspofungin can impact the drug's safety and efficacy. [, , ] Characterizing these impurities helps to:

- Meet regulatory requirements: Regulatory agencies worldwide demand strict control over impurities in pharmaceuticals to protect public health. [, ]

Q2: What techniques are typically used to isolate and characterize pharmaceutical impurities?

A: The provided research highlights the use of various chromatography techniques for purification. [, , ] Common techniques for isolation and characterization include:

- High-Performance Liquid Chromatography (HPLC): This technique is used to separate different components of a mixture, as seen in the described purification of Caspofungin. [, , ]

Q3: How can the information gained from studying "this compound" be applied more broadly?

A3: While specific data on "this compound" is limited in the provided abstracts, the research highlights broader themes relevant to pharmaceutical development:

- Importance of purification: The research emphasizes the need for effective purification methods to obtain high-purity pharmaceuticals. [, , ]

- Process optimization: The development and application of chromatographic techniques contribute to more efficient and cost-effective drug manufacturing processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.